molecular formula C9H12N2O B1364155 N~1~-(2-Methylphenyl)glycinamide CAS No. 145133-90-0

N~1~-(2-Methylphenyl)glycinamide

Cat. No.: B1364155
CAS No.: 145133-90-0
M. Wt: 164.2 g/mol
InChI Key: FPOILVHVCSERPJ-UHFFFAOYSA-N
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Description

N~1~-(2-Methylphenyl)glycinamide is a glycinamide derivative characterized by a glycine backbone substituted with a 2-methylphenyl group at the N~1~ position. This compound has been identified as a precursor or intermediate in synthetic pathways for heterocyclic compounds, particularly in the preparation of sydnones and pyrazoles . Its structural simplicity and modifiable functional groups make it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOILVHVCSERPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388582
Record name N~1~-(2-METHYLPHENYL)GLYCINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145133-90-0
Record name N~1~-(2-METHYLPHENYL)GLYCINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylphenyl)glycinamide typically involves the reaction of 2-methylphenylamine with glycine or its derivatives. One common method is the condensation reaction between 2-methylphenylamine and glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of N1-(2-Methylphenyl)glycinamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Methylphenyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-(2-Methylphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-Methylphenyl)glycinamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Steric Hindrance: The 2-methylphenyl group in this compound introduces moderate steric hindrance compared to bulkier substituents like benzyl or 4-phenoxyphenyl in analogues . This likely enhances its reactivity in cycloaddition reactions, as observed in sydnone synthesis .
  • In contrast, the unsubstituted amide group in this compound offers fewer electronic modifications, making it a simpler model for structure-activity studies.

Biological Activity

N~1~-(2-Methylphenyl)glycinamide, also known as N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide, is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₁N₃O₂, characterized by a hydroxylamine functional group attached to a glycinamide structure. The presence of the 2-methylphenyl group contributes to its unique reactivity and stability, allowing for various interactions with biological targets.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor , particularly for metalloproteases. The compound's hydroxamic acid group can chelate metal ions, effectively disrupting the active sites of metalloproteases and preventing them from catalyzing their substrates. This inhibition is crucial for therapeutic applications in cancer treatment and infectious diseases.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
Enzyme Inhibition Inhibits metalloproteases by chelating metal ions, disrupting enzyme function.
Anticancer Potential Investigated for its role in cancer therapies due to its ability to modulate enzyme activity.
Antimicrobial Properties Exhibits antimicrobial activity against various pathogens, making it a candidate for drug development.
Fungicidal Applications Acts as an intermediate in synthesizing fungicides like pyraclostrobin.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on metalloproteases involved in tumor progression. The compound demonstrated effective inhibition, leading to reduced tumor growth in preclinical models. The mechanism was attributed to the chelation of zinc ions in the enzyme's active site, which is critical for its catalytic function.

Case Study 2: Antimicrobial Activity

In another research effort, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant zones of inhibition, indicating its potential as an antimicrobial agent. Comparative studies showed that it was less effective than standard antibiotics but still promising for further development .

Case Study 3: Fungicidal Properties

Research highlighted the compound's role as an intermediate in the synthesis of pyraclostrobin, a widely used fungicide. The study detailed how modifications to the glycinamide structure could enhance its fungicidal efficacy against various fungal pathogens, suggesting avenues for agricultural applications.

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